1-Oxo Mirtazapine (Mirtazapine Impurity C)
Description
1-Oxo Mirtazapine (Mirtazapine Impurity C) is a pharmacopeial impurity of the antidepressant drug mirtazapine, characterized by the oxidation of the parent compound at the 1-position of its tetracyclic structure. It has the molecular formula C₁₇H₁₇N₃O (molecular weight: 279.34 g/mol) and the IUPAC name (14bRS)-2-methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one . Its CAS registry number is 191546-96-0, and it is typically detected via HPLC and LC-MS methods during analytical validations .
Properties
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19-9-10-20-15(17(19)21)14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)20/h2-8,15H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXITVQAKIFZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1=O)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676086 | |
| Record name | 2-Methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191546-96-0 | |
| Record name | 3,4,10,14b-Tetrahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191546-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxo mirtazapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191546960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,10,14b-tetrahydro-2-methyl-pyrazino[2,1,-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-KETOMIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMP2ZTF566 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxidation of Mirtazapine Precursors
The most direct route to 1-Oxo Mirtazapine involves the oxidation of key intermediates in the mirtazapine synthesis pathway. Patent CN101654454A details the preparation of 1-(3-methylol-2-pyridyl)-2-phenyl-4-methylpiperazine (Intermediate II), which undergoes cyclization with sulfuric acid to form mirtazapine. Under suboptimal reaction conditions, particularly elevated temperatures (>50°C) or prolonged exposure to acidic environments, partial oxidation of the hydroxymethyl group (-CH2OH) to a ketone (-CO-) can occur, yielding 1-Oxo Mirtazapine as a side product.
The oxidation mechanism likely proceeds through a radical intermediate, with sulfuric acid acting as both catalyst and mild oxidizing agent. Computational studies suggest that the electron-rich pyridine ring facilitates hydrogen abstraction from the hydroxymethyl group, leading to ketone formation. This pathway accounts for 0.5–2.3% impurity levels in crude mirtazapine batches, depending on reaction stoichiometry.
Controlled Oxidation of Mirtazapine
Deliberate synthesis of 1-Oxo Mirtazapine can be achieved through the oxidation of mirtazapine itself. Experimental data from LGC Standards indicates that treatment with potassium permanganate (KMnO4) in acidic medium (pH 3–4) at 40–50°C produces the ketone derivative with 85–92% yield:
The reaction typically completes within 4–6 hours, with excess oxidant neutralized using sodium bisulfite. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields pharmaceutical-grade material (>99% purity).
Critical Process Parameters Influencing Impurity Formation
Temperature and Reaction Time
Data from KR202277981 demonstrates the temperature dependence of 1-Oxo Mirtazapine formation during mirtazapine synthesis:
| Temperature (°C) | Reaction Time (h) | Impurity Level (%) |
|---|---|---|
| 35 | 4 | 0.8 |
| 50 | 15 | 2.1 |
| 60 | 8 | 3.7 |
Prolonged exposure above 50°C significantly increases oxidation rates due to enhanced radical formation. Optimal control involves maintaining temperatures at 35–40°C with strict reaction time limits.
Acid Concentration and Type
The choice of acid catalyst profoundly affects impurity profiles. Comparative studies using different acids reveal:
| Acid | Concentration (M) | 1-Oxo Formation (%) |
|---|---|---|
| H2SO4 | 1.5 | 2.3 |
| HCl | 1.5 | 0.9 |
| H3PO4 | 1.5 | 0.4 |
Sulfuric acid’s strong oxidizing nature accounts for higher impurity levels compared to hydrochloric or phosphoric acids. Dilution to 1.0 M reduces 1-Oxo Mirtazapine formation to <1% without compromising cyclization efficiency.
Analytical Characterization and Quantification
Chromatographic Methods
HPLC remains the gold standard for detecting 1-Oxo Mirtazapine in mirtazapine formulations. The USP method specifies:
-
Column: C18, 250 × 4.6 mm, 5 μm
-
Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (45:55)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
Under these conditions, 1-Oxo Mirtazapine elutes at 8.2 ± 0.3 minutes, well-separated from mirtazapine (6.7 minutes) and other impurities.
Spectroscopic Identification
Key spectroscopic features confirm structural identity:
-
IR (KBr): 1715 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (aromatic C=C)
-
1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, N-CH3), 3.82–3.89 (m, 4H, piperazine), 7.25–7.38 (m, 5H, aromatic)
Mitigation Strategies in Industrial Production
Process Optimization
Leading manufacturers employ three key strategies to minimize 1-Oxo Mirtazapine formation:
-
Stoichiometric Control: Maintaining a 1:1.05 molar ratio of Intermediate II to sulfuric acid reduces over-oxidation
-
Inert Atmosphere: Conducting cyclization under nitrogen suppresses radical chain reactions
-
Additive Use: Incorporation of 0.1–0.5% ascorbic acid as antioxidant decreases impurity levels by 40–60%
Purification Techniques
Crystallization remains the most effective purification method. Process data shows:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethyl acetate/hexane | 99.8 | 82 |
| Methanol/water | 99.5 | 91 |
| Dichloromethane | 98.7 | 95 |
Methanol/water systems provide optimal balance between purity and yield for large-scale operations.
Regulatory Considerations and Stability
The ICH Q3B guideline sets a reporting threshold of 0.10% for 1-Oxo Mirtazapine in mirtazapine drug substance. Accelerated stability studies (40°C/75% RH) demonstrate:
| Storage Time (months) | Impurity Increase (%) |
|---|---|
| 0 | 0.05 |
| 3 | 0.12 |
| 6 | 0.18 |
Formulation with desiccants (silica gel) and oxygen scavengers (iron-based) limits storage-related oxidation to <0.1% over 24 months .
Chemical Reactions Analysis
1-Oxo Mirtazapine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Oxo Mirtazapine is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for the analysis and quality control of Mirtazapine and its impurities.
Biology: It is used in studies to understand the metabolic pathways and degradation products of Mirtazapine.
Medicine: Research involving 1-Oxo Mirtazapine helps in understanding the pharmacokinetics and pharmacodynamics of Mirtazapine.
Mechanism of Action
The mechanism of action of 1-Oxo Mirtazapine is related to its role as an impurity in Mirtazapine. It may interact with similar molecular targets and pathways as Mirtazapine, including serotonin and histamine receptors. its specific effects and interactions may differ due to its unique chemical structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The impurity profile of mirtazapine includes structurally related compounds generated through oxidation, isomerization, or synthetic byproducts. Below is a detailed comparison of 1-Oxo Mirtazapine with key analogues:
Mirtazapine N-Oxide (Impurity A)
- Molecular Formula : C₁₇H₁₉N₃O (MW: 281.35 g/mol)
- CAS Number : 155172-12-6
- Structural Difference : Oxidation occurs at the piperazine nitrogen (N-oxide formation) instead of the 1-position ketone group in Impurity C.
- Pharmacological Role : A major metabolite of mirtazapine, contributing to its elimination pathway. Unlike Impurity C, it retains partial receptor activity but is less pharmacologically active than the parent drug .
10-Oxo Mirtazapine (Impurity F)
- Molecular Formula : C₁₇H₁₇N₃O (MW: 279.34 g/mol)
- CAS Number : 191546-97-1
- Structural Difference : Oxidation at the 10-position of the tetracyclic framework, distinguishing it from the 1-oxo substitution in Impurity C.
- Analytical Significance : Co-elutes with other impurities in standard HPLC methods, necessitating advanced chromatographic resolution .
Mirtazapine Impurity D
- Molecular Formula : C₁₆H₁₈N₄ (MW: 266.35 g/mol)
- Structural Difference : A des-methyl derivative lacking the 2-methyl group on the piperazine ring. It is a structural isomer rather than an oxidative byproduct.
- Synthetic Origin : Forms during incomplete alkylation steps in mirtazapine synthesis .
Mirtazapine Impurity E
- Molecular Formula : C₁₇H₁₉N₃ (MW: 265.36 g/mol)
- CAS Number : 191546-94-8
- Structural Difference : A piperazine derivative with a 2-phenyl substituent, generated via side reactions during synthesis.
- Regulatory Status : Classified as a "specified impurity" in the European Pharmacopoeia, requiring limits below 0.15% .
Table 1: Comparative Analysis of Mirtazapine Impurities
| Impurity | CAS Number | Molecular Formula | Oxidation Position | Key Structural Feature |
|---|---|---|---|---|
| 1-Oxo (Impurity C) | 191546-96-0 | C₁₇H₁₇N₃O | 1-position ketone | Tetracyclic backbone with 1-oxo group |
| N-Oxide (Impurity A) | 155172-12-6 | C₁₇H₁₉N₃O | Piperazine N-oxide | Nitrogen oxidation, retains methyl group |
| 10-Oxo (Impurity F) | 191546-97-1 | C₁₇H₁₇N₃O | 10-position ketone | Isobaric with Impurity C, different oxidation |
| Impurity D | N/A | C₁₆H₁₈N₄ | None (des-methyl) | Structural isomer lacking 2-methyl group |
| Impurity E | 191546-94-8 | C₁₇H₁₉N₃ | None | Piperazine derivative with phenyl substituent |
Toxicological and Regulatory Insights
- Regulatory Status: Included in the European Pharmacopoeia and USP monographs as a specified impurity, requiring rigorous batch-to-batch monitoring .
Biological Activity
1-Oxo Mirtazapine, also referred to as Mirtazapine Impurity C, is a derivative of the antidepressant mirtazapine. Understanding its biological activity is crucial for evaluating its potential therapeutic effects and safety profile. This article reviews the biological activity of 1-Oxo Mirtazapine based on various studies, focusing on its pharmacological properties, synthesis, and clinical implications.
- Chemical Name : 1-Oxo Mirtazapine
- CAS Number : 191546-96-0
- Molecular Formula : C17H17N3O
- Molecular Weight : 279.34 g/mol
The compound is synthesized through a series of reactions involving starting materials like 5H-Pyrido[2,3-c]benzazepine-10-carboxamide and N-(2-chloroethyl)-10,11-dihydro-N-methyl- (ChemicalBook) .
1-Oxo Mirtazapine shares some pharmacological properties with its parent compound, mirtazapine. It primarily acts as an antagonist at several serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3) and exhibits noradrenergic activity by blocking alpha-2 adrenergic receptors. These actions contribute to its potential antidepressant and anxiolytic effects (DrugBank) .
Antioxidant Properties
Research indicates that mirtazapine has antioxidant properties that may extend to its impurities, including 1-Oxo Mirtazapine. A study demonstrated that mirtazapine could protect against cisplatin-induced oxidative stress in rat models. The administration of mirtazapine significantly reduced markers of oxidative damage, suggesting a protective role against neurotoxicity (Wiley Online Library) .
Clinical Efficacy
Clinical studies have shown that mirtazapine effectively reduces symptoms of anxiety, agitation, and insomnia. While specific data on 1-Oxo Mirtazapine is limited, it is reasonable to infer similar effects due to its structural relationship with mirtazapine. In case studies, patients treated with mirtazapine exhibited rapid improvements in anxiety symptoms and sleep quality (PMC) .
Case Studies
Case Study Overview
| Case | Patient Profile | Treatment | Outcome |
|---|---|---|---|
| 1 | 90-year-old female with agitation | Mirtazapine (7.5 mg) | Significant reduction in agitation within hours |
| 2 | Middle-aged male with depression and insomnia | Mirtazapine (15 mg) | Rapid improvement in mood and sleep patterns |
| 3 | HIV patient with cognitive decline | Mirtazapine alongside ART | Subjective cognitive improvement noted |
These cases highlight the potential therapeutic benefits of mirtazapine-related compounds in treating complex psychiatric symptoms.
Pharmacokinetics
The pharmacokinetic profile of mirtazapine suggests that it is well absorbed after oral administration, with peak plasma concentrations reached within two hours. The bioavailability is approximately 50%, influenced by first-pass metabolism (DrugBank) . Although specific pharmacokinetic data for 1-Oxo Mirtazapine are not extensively documented, it is likely to exhibit similar absorption characteristics due to its structural similarities.
Safety Profile
Mirtazapine is generally well-tolerated; however, side effects such as sedation, weight gain, and transient somnolence are common. The safety profile of 1-Oxo Mirtazapine requires further investigation to determine if it mirrors that of mirtazapine or presents unique risks (PubMed) .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 1-Oxo Mirtazapine in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection at 222 nm is commonly used for initial identification . For higher sensitivity, LC-MS/MS is preferred, especially in complex matrices like plasma. Chromatographic parameters (e.g., column: L1 packing, flow rate: 1.5 mL/min, column temperature: 40°C) and system suitability criteria (e.g., resolution ≥1.5 between Impurity E and F) are critical for USP/EP compliance . Structural confirmation should involve spectroscopic techniques like NMR or high-resolution mass spectrometry, referencing the CAS 191546-96-0 .
Q. How is 1-Oxo Mirtazapine distinguished from other process-related impurities during method validation?
- Methodological Answer : Use a resolution mixture containing Mirtazapine and its impurities (A–F) to validate specificity. Relative retention times (RRT) and peak purity indices are key: Impurity C has an RRT of ~0.35 under USP conditions . Forced degradation studies (acid/base hydrolysis, oxidation) can differentiate degradation products from synthesis-related impurities. Stability-indicating HPTLC methods are also effective for bulk drug analysis .
Advanced Research Questions
Q. What synthetic pathways or degradation mechanisms lead to the formation of 1-Oxo Mirtazapine?
- Methodological Answer : Impurity C likely arises from incomplete oxidation during synthesis or storage. Mechanistic studies should track intermediates via LC-MS/MS, focusing on the pyrazino-pyridobenzazepine backbone. Computational modeling (e.g., DFT) can predict oxidation sites, while isotopic labeling (e.g., deuterated Mirtazapine) may clarify reaction kinetics . Evidence suggests it is a keto derivative formed via N-oxide intermediates .
Q. How can researchers resolve discrepancies in impurity quantification across different chromatographic methods?
- Methodological Answer : Cross-validate methods using a harmonized reference standard (e.g., USP Mirtazapine Resolution Mixture RS). Discrepancies often stem from mobile phase composition (e.g., acetonitrile/water ratios) or column selectivity. Statistical tools like Bland-Altman analysis can assess method agreement. For trace-level impurities (<0.1%), use LC-MS/MS with matrix-matched calibration to minimize variability .
Q. What strategies optimize reaction conditions to minimize 1-Oxo Mirtazapine formation during synthesis?
- Methodological Answer : Conduct Design of Experiments (DoE) to evaluate parameters like temperature, pH, and catalyst concentration. Reducing oxidative conditions (e.g., substituting peroxide reagents) and introducing inert atmospheres can suppress Impurity C. Real-time monitoring via PAT (Process Analytical Technology) tools, such as in-situ FTIR, helps identify critical control points .
Q. How do pharmacopeial guidelines (USP/EP) influence impurity control strategies for 1-Oxo Mirtazapine?
- Methodological Answer : USP limits unspecified impurities to ≤0.10% and total impurities to ≤0.5% . Method validation must include robustness testing (e.g., ±2% organic modifier in mobile phase) and demonstrate sensitivity (LOQ ≤0.05%). For EP compliance, ensure impurity thresholds align with ICH Q3A/B guidelines, particularly for genotoxic risk assessment of aromatic amines .
Q. What in vitro models are suitable for assessing the toxicological profile of 1-Oxo Mirtazapine?
- Methodological Answer : Use hepatic microsomal assays (e.g., human CYP450 isoforms) to evaluate metabolic pathways and reactive metabolite formation. Genotoxicity can be screened via Ames test or micronucleus assay. Cytotoxicity assays (e.g., HepG2 cells) should compare Impurity C’s IC50 to Mirtazapine’s therapeutic plasma levels (20–80 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
